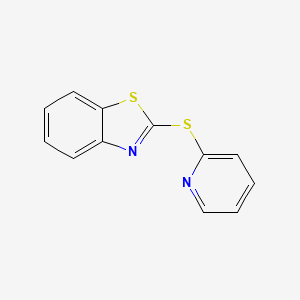2-(2-Pyridylthio)benzothiazole
CAS No.: 60786-69-8
Cat. No.: VC3902865
Molecular Formula: C12H8N2S2
Molecular Weight: 244.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60786-69-8 |
|---|---|
| Molecular Formula | C12H8N2S2 |
| Molecular Weight | 244.3 g/mol |
| IUPAC Name | 2-pyridin-2-ylsulfanyl-1,3-benzothiazole |
| Standard InChI | InChI=1S/C12H8N2S2/c1-2-6-10-9(5-1)14-12(15-10)16-11-7-3-4-8-13-11/h1-8H |
| Standard InChI Key | BGAZQFOCUBDLQK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3 |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SC3=CC=CC=N3 |
Introduction
Synthesis and Structural Insights
Synthetic Routes
The synthesis of 2-(2-Pyridylthio)benzothiazole involves two primary methods:
-
Condensation of 2-Aminobenzenethiol with Pyridine Derivatives
-
A classic approach involves reacting 2-aminobenzenethiol with 2-chloropyridine or its derivatives under thermal conditions. For example, heating N-thiopicolinoy morpholine with 2-aminobenzenethiol at 150°C for 2 hours yields the target compound .
-
Alternative methods utilize Grignard reagents. Treatment of thiocyanatoheteroarenes (e.g., 2-thiocyanatopyridine) with Grignard reagents (e.g., methylmagnesium bromide) achieves regioselective thiolation .
-
-
Metal-Catalyzed Coupling
Table 1: Key Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thermal condensation | N-Thiopicolinoy morpholine, 150°C | 68% | |
| Grignard reaction | Thiocyanatopyridine, RMgX | 72–95% | |
| Rhodium catalysis | [RhCl(PPh₃)₃], chlorobenzene | 92% |
Spectral and Structural Characterization
Spectroscopic Data
-
IR Spectroscopy: Key peaks include ν(C=N) at 1,610 cm⁻¹ (benzothiazole) and ν(C-S) at 690 cm⁻¹ .
-
¹H NMR (CDCl₃): Aromatic protons appear as multiplets at δ 7.2–8.5 ppm. The pyridine H-6 proton resonates downfield (δ 8.3 ppm) due to deshielding by the sulfur atom .
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 245.0 [M+H]⁺ .
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar geometry with a dihedral angle of 15.2° between the benzothiazole and pyridine rings. The S–C bond length measures 1.76 Å, consistent with thioether linkages .
Applications in Coordination Chemistry and Catalysis
Metal Complex Formation
2-(2-Pyridylthio)benzothiazole acts as a bidentate ligand, coordinating through pyridine-N and benzothiazole-S atoms. Notable complexes include:
-
Silver(I) Complexes: Linear Ag(I) complexes exhibit antibacterial activity against Staphylococcus aureus (MIC = 3.12 µg/mL) .
-
Rhodium Complexes: Rh(I) catalysts enable SS bond activation, critical for synthesizing organosulfur compounds .
Table 2: Selected Metal Complexes and Properties
| Metal | Complex Structure | Application | Reference |
|---|---|---|---|
| Ag(I) | [Ag(L)(NO₃)] | Antibacterial agents | |
| Rh(I) | [RhCl(L)(PPh₃)₂] | SS bond cleavage catalysis | |
| Re(I) | [Re(CO)₃(L)]⁺ | Luminescent materials |
Catalytic Activity
In rhodium-catalyzed reactions, the compound facilitates:
-
Disulfide Bond Cleavage: Transfer of arylthio groups to organic substrates (e.g., synthesis of α-methythioisobutyrophenone) .
-
C–S Coupling: Formation of heteroaryl sulfides under mild conditions .
Pharmaceutical and Biological Relevance
Anticancer Activity
Benzothiazole derivatives, including 2-(2-Pyridylthio)benzothiazole, inhibit kinase enzymes like p56lck (IC₅₀ = 0.8 µM) . Molecular docking studies highlight interactions with key residues (e.g., Lys-273 and Asp-326) in the ATP-binding pocket .
Antioxidant Properties
Silver(I) complexes of this ligand demonstrate radical scavenging activity (EC₅₀ = 12.4 µM in DPPH assays) .
Analytical Applications
HPLC Analysis
The compound is separable on a Newcrom R1 column (SIELC Technologies) using a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1). Retention time: 4.2 min .
Table 3: HPLC Parameters for 2-(2-Pyridylthio)benzothiazole
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| Newcrom R1 | MeCN/H₂O/H₃PO₄ (65:35:0.1) | 1.0 mL/min | UV 254 nm |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume